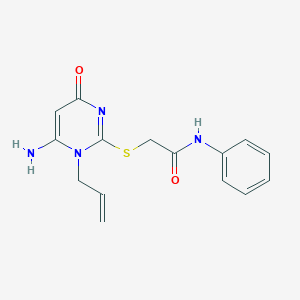![molecular formula C20H23Cl2N3O2S B280472 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been found to have potential therapeutic applications in the treatment of cancer and inflammation.
Mécanisme D'action
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea acts as a competitive antagonist of the adenosine A2A receptor. This receptor is known to play a key role in regulating immune responses and is often overexpressed in cancer cells. By inhibiting this receptor, 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea can enhance anti-tumor immune responses and reduce tumor growth.
Biochemical and physiological effects:
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been shown to have a number of biochemical and physiological effects. It has been found to enhance anti-tumor immune responses by reducing the suppressive effects of the adenosine A2A receptor on immune cells. In addition, 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea is that it has been extensively studied in preclinical models of cancer and inflammation, and has shown promising results. However, one limitation is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is still unknown.
Orientations Futures
There are several future directions for research on 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer and inflammation. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, there is potential to develop new and more potent inhibitors of the adenosine A2A receptor based on the structure of 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea.
Méthodes De Synthèse
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea can be synthesized using a multi-step process. The first step involves the reaction of 4-cyclopentyloxy-3-methoxybenzyl bromide with 2-(3,5-dichloropyridin-4-yl)ethylamine to form the intermediate compound 1-(2-(4-cyclopentyloxy-3-methoxyphenyl)ethyl)-3-(3,5-dichloropyridin-4-yl)thiourea. This intermediate is then treated with thionyl chloride to form the final product, 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea.
Applications De Recherche Scientifique
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to inhibit the adenosine A2A receptor, which is overexpressed in many types of cancer and is known to promote tumor growth and immune suppression. Inhibition of this receptor by 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been shown to enhance anti-tumor immune responses and reduce tumor growth in preclinical models of cancer.
Propriétés
Formule moléculaire |
C20H23Cl2N3O2S |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
1-[2-(4-cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea |
InChI |
InChI=1S/C20H23Cl2N3O2S/c1-26-18-10-13(6-7-17(18)27-14-4-2-3-5-14)8-9-24-20(28)25-19-15(21)11-23-12-16(19)22/h6-7,10-12,14H,2-5,8-9H2,1H3,(H2,23,24,25,28) |
Clé InChI |
HQEOUNIFEXTGIL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 |
SMILES canonique |
COC1=C(C=CC(=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)